5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt
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Overview
Description
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, also known as kojic acid, is widely used in the pharmaceutical industry, agrochemistry, cosmetology , and as a ligand for complex compounds . It is also used as a building block for the construction of biologically active heterocyclic molecules .
Synthesis Analysis
The synthesis of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (P1) is presented, together with the evaluation of its coordination ability towards Fe3+, studied by a combination of chemical, computational, and animal approaches . The most convenient route to the synthesis of 5-hydroxy-2(5H)-furanone and its most important derivatives is based on the catalytic and electrochemical reactions of furfural with hydrogen peroxide .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The use of complementary analytical techniques has allowed us to give evidence of the tautomeric changes of P1 as a function of pH, and to determine their influence on the coordinating ability of P1 towards Fe3+ .Chemical Reactions Analysis
The reaction of 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF led to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer . The synthesis of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (P1) is presented, together with the evaluation of its coordination ability towards Fe3+, studied by a combination of chemical, computational, and animal approaches .Physical and Chemical Properties Analysis
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
The direction of the γ-pyrones chemistry devoted to the preparation of conjugates of kojic acid or other derivatives functionalized at C6OH groups has been developed . The most promising and environmentally friendly methods are the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .
Properties
IUPAC Name |
sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGSAVMIBSOBNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990380 |
Source
|
Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70145-54-9 |
Source
|
Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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